
1,1,3-Trimethyltetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trimethyltetralin is an organic compound belonging to the class of tetralins, which are derivatives of naphthalene. This compound is characterized by the presence of three methyl groups attached to the tetralin ring at positions 1, 1, and 3. It is a colorless to pale yellow liquid with a distinct aromatic odor. The molecular formula of this compound is C13H18, and it has a molecular weight of 174.28 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethyltetralin can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of tetralin with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Hydrogenation of 1,1,3-Trimethylnaphthalene: This method involves the hydrogenation of 1,1,3-Trimethylnaphthalene in the presence of a hydrogenation catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve complete hydrogenation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1,1,3-Trimethyltetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of fully saturated hydrocarbons. Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,1,3-Trimethyltetralin has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds. It is also used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1,1,3-Trimethyltetralin depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing various transformations to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved in its biological activities are still under investigation.
類似化合物との比較
1,1,3-Trimethyltetralin can be compared with other similar compounds, such as:
1,1,6-Trimethyltetralin: Similar in structure but with methyl groups at positions 1, 1, and 6.
Tetralin: The parent compound without methyl substitutions. It is used as a hydrogen donor in various chemical reactions and as a solvent in industrial applications.
1,2,3,4-Tetrahydronaphthalene: A fully saturated derivative of naphthalene, used as a solvent and in the synthesis of other organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
85268-66-2 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC名 |
2,4,4-trimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-10-8-11-6-4-5-7-12(11)13(2,3)9-10/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
VULJSGSVMVSVRB-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2C(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


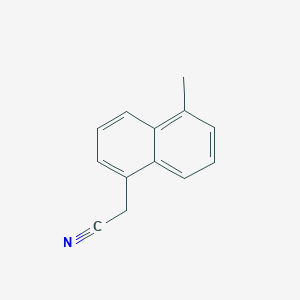
![7,7-Dimethyl-6-azaspiro[4.5]decan-9-one](/img/structure/B15071149.png)

![(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15071156.png)
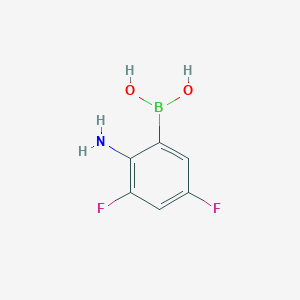
![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)
![3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15071178.png)


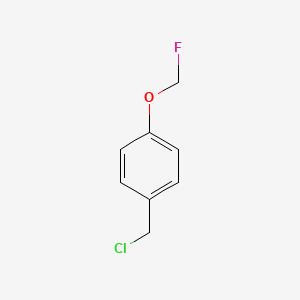
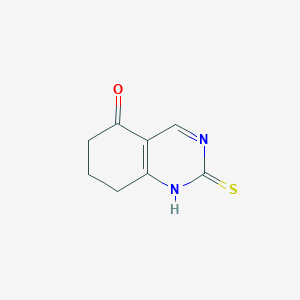
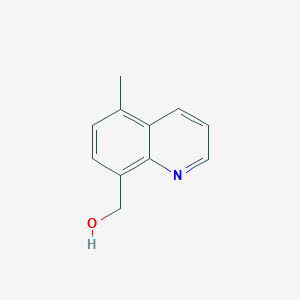
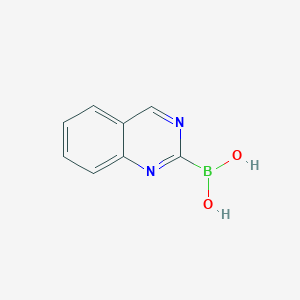
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
